Diphenaldehyde

Catalog No.
S569931
CAS No.
1210-05-5
M.F
C14H10O2
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenaldehyde

CAS Number

1210-05-5

Product Name

Diphenaldehyde

IUPAC Name

2-(2-formylphenyl)benzaldehyde

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C14H10O2/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-10H

InChI Key

HJFGULDHUDIPDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C=O

Synonyms

diphenaldehyde

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C=O

Precursor for the Synthesis of Heterocyclic Compounds:

Diphenaldehyde readily undergoes condensation reactions with various amines and diamines to form heterocyclic compounds, which are ring structures containing atoms from different elements. These compounds possess diverse applications in research, including:

  • Pharmaceuticals: Heterocyclic compounds like pyrazoles, imidazoles, and pyridines form the core structure of numerous medications, and diphenaldehyde serves as a starting material for their synthesis [].
  • Materials Science: Specific heterocyclic structures are crucial components in the development of new materials like conducting polymers and organic light-emitting diodes (OLEDs) [].

Synthesis of Schiff Bases:

Diphenaldehyde reacts with primary amines to form Schiff bases, also known as imines. These compounds are valuable research tools due to their ability to bind to metal ions, making them useful for:

  • Catalysis: Schiff bases derived from diphenaldehyde can act as ligands for metal catalysts, influencing reaction rates and selectivity in various chemical processes [].
  • Sensors: Schiff bases can be designed to selectively bind specific molecules, making them potential candidates for developing sensors for environmental monitoring and biological analysis [].

Investigation of Chemical Reactions:

Due to its reactivity and the ease of monitoring its reactions through various spectroscopic techniques, diphenaldehyde serves as a model compound for studying different types of chemical reactions, including:

  • Aldol condensation: Diphenaldehyde can undergo aldol condensation reactions, which are fundamental carbon-carbon bond-forming reactions, allowing researchers to explore reaction mechanisms and optimize conditions for various synthetic applications [].
  • Oxidation reactions: Diphenaldehyde can be readily oxidized to various products, making it a valuable tool for studying oxidation mechanisms and the development of new oxidation catalysts [].

Diphenaldehyde, with the chemical formula C14H10O2C_{14}H_{10}O_{2}, is an organic compound characterized by its biphenyl structure, consisting of two benzene rings connected by a single bond, each bearing an aldehyde group at the ortho position. This structural arrangement makes diphenaldehyde a versatile building block in organic synthesis, particularly for creating more complex molecules. The compound is known for its reactivity, especially due to the presence of two aldehyde functional groups, which can participate in various

  • Toxicity: Data on the specific toxicity of diphenaldehyde is limited. However, due to its aldehyde functionality, it may cause irritation to skin, eyes, and respiratory tract upon contact or inhalation [].
  • Flammability: Diphenaldehyde is combustible and can ignite at high temperatures [].
  • Reactivity: Diphenaldehyde can react exothermically (with heat release) with strong oxidizing agents [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection when handling diphenaldehyde.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from heat and incompatible chemicals.

  • Condensation Reactions: It reacts with primary amines to form Schiff bases (or imines), which are valuable in coordination chemistry due to their ability to bind metal ions.
  • Ozonolysis: The compound can be synthesized through ozonolysis of phenanthrene, where ozone cleaves carbon-carbon double bonds, leading to the formation of aldehyde groups .
  • Oxidative Dehydrogenation: Diphenaldehyde can be converted into 9,10-phenanthrenequinone through oxidative dehydrogenation, highlighting its potential in synthetic organic chemistry .

These reactions illustrate diphenaldehyde's role as a model compound for studying various types of chemical transformations.

Diphenaldehyde can be synthesized through several methods:

  • Ozonolysis of Phenanthrene: This method involves reacting phenanthrene with ozone, leading to the formation of diphenaldehyde as one of the products .
  • Ullmann Coupling: This method utilizes copper catalysts to couple aryl halides with phenols or other aryl compounds, producing diphenaldehyde.
  • Reduction of Diphenic Acid Derivatives: Diphenic acid can be reduced to yield diphenaldehyde through various reducing agents.

These methods highlight the compound's versatility as a synthetic intermediate.

Diphenaldehyde has several applications across different fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.
  • Coordination Chemistry: The ability of its derivatives to form complexes with metal ions makes it useful in developing new materials and catalysts.
  • Research Tools: Due to its reactivity and ease of monitoring through spectroscopic techniques, diphenaldehyde is employed in studying reaction mechanisms and dynamics.

Several compounds share structural or functional similarities with diphenaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzaldehydeAromatic aldehydeSingle aldehyde group; simpler structure
Diphenic AcidDicarboxylic acidContains two carboxylic acid groups instead
9,10-PhenanthrenequinoneQuinoneContains a quinone structure; different reactivity
Phthalic AnhydrideAnhydrideDerived from phthalic acid; used in plastics

Diphenaldehyde's unique feature lies in its dual aldehyde groups on a biphenyl framework, allowing for diverse reactivity compared to these similar compounds.

XLogP3

2.6

UNII

DK4V67PK7P

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1210-05-5

Wikipedia

Diphenaldehyde

Dates

Modify: 2023-08-15

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